molecular formula C6H10ClN3O2 B1379328 (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride CAS No. 1431964-50-9

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride

Cat. No.: B1379328
CAS No.: 1431964-50-9
M. Wt: 191.61 g/mol
InChI Key: FWJKHZFTMWQBQQ-UHFFFAOYSA-N
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Description

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Biological Activity

(3-Amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride, with the molecular formula C6H9N3O2·HCl, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may confer various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved through a [3+2] cycloaddition reaction.
  • Introduction of the Amino Group : Reaction with an appropriate amine introduces the amino group.
  • Acetic Acid Derivatization : The pyrazole derivative reacts with chloroacetic acid.
  • Hydrochloride Formation : Treatment with hydrochloric acid yields the hydrochloride salt.

These synthetic routes highlight the compound's versatility in chemical modifications, which can lead to derivatives with enhanced biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown activity against various bacterial strains, including both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The compound's mechanism appears to involve inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been noted for its ability to inhibit the proliferation of several cancer cell lines, including:

  • Lung cancer
  • Colorectal cancer
  • Prostate cancer

In vitro studies have indicated that this compound can significantly reduce cell viability in cancer cells while exhibiting minimal toxicity towards normal cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance its anticancer efficacy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can modulate inflammatory responses in glial cells, suggesting potential applications in treating neuroinflammatory conditions .

Study 1: Anticancer Activity

A study involving a series of pyrazole derivatives, including this compound, demonstrated promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth without significant toxicity to normal fibroblasts .

Study 2: Antimicrobial Efficacy

Another research effort highlighted the effectiveness of this pyrazole derivative against Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 0.125 mg/mL against S. aureus and 8 mg/mL against E. coli, underscoring its potential as an antimicrobial agent .

Research Findings Summary

PropertyFindings
Antimicrobial Activity Effective against MSSA and MRSA; inhibits DNA gyrase and topoisomerase IV .
Anticancer Activity Significant inhibition of HepG2 and HeLa cells; low toxicity to normal cells .
Anti-inflammatory Effects Modulates inflammatory responses in glial cells; potential for neuroinflammatory treatment .

Properties

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-2-9(3-5(10)11)8-6(4)7;/h2H,3H2,1H3,(H2,7,8)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKHZFTMWQBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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